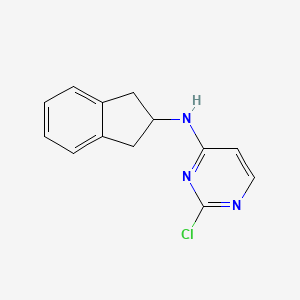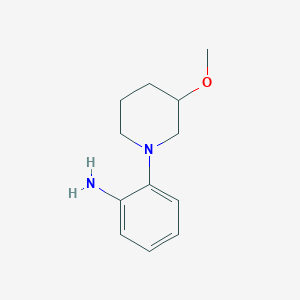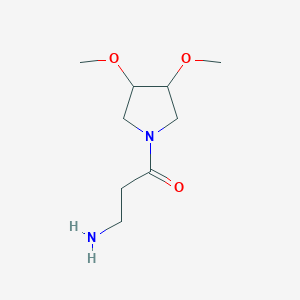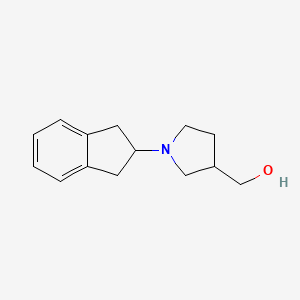
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol
Descripción general
Descripción
The compound “(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol” is a novel cathinone derivative . It has not been registered in the CAS or IUPAC databases . It has recently been marketed on the Internet as “indapyrophenidone” .
Molecular Structure Analysis
The molecular structure of this compound was determined using a combination of advanced analytical techniques, including GC–MS, LC–HRMS, NMR, and X-ray crystallography . The molecular formula is C13H17N .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interaction Studies
- Crystal Structure Analysis : Research has been conducted on the crystal structures and molecular interactions of compounds similar to "(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol". For example, studies have detailed the crystal structures of related compounds, revealing intricate details about their molecular conformations, hydrogen bonding, and π–π interactions, which are crucial for understanding their chemical behavior and potential applications in material science and molecular engineering Dayananda et al., 2012; Ali et al., 2013.
Synthesis and Characterization of Complex Molecules
- Synthetic Methodologies : Several studies have focused on developing synthetic methodologies involving pyrrolidine derivatives for creating complex molecules. These methodologies are valuable for synthesizing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the catalytic hydrogenation of certain derivatives has been explored to produce compounds that could serve as intermediates for further chemical transformations Sukhorukov et al., 2008.
Molecular Structure Elucidation Through DFT and X-ray Diffraction
- DFT and Crystallographic Studies : Research on the molecular structure elucidation of related compounds using Density Functional Theory (DFT) and X-ray diffraction has provided insights into their electronic structure and reactivity. These studies are crucial for designing molecules with specific properties for applications in catalysis, materials science, and drug design Huang et al., 2021.
Enantioselective Synthesis
- Enantioselective Alkynylation : The enantioselective synthesis of molecules, including propargylic derivatives using prolinol derived ligands, demonstrates the potential of these compounds in asymmetric synthesis. Such methodologies are valuable for producing chiral molecules that are important in pharmaceuticals and fine chemicals Munck et al., 2017.
Safety and Hazards
As a novel psychoactive substance (NPS), this compound poses potential health and social risks . NPSs often have only minor modifications to the backbone structure of existing substances, and many of them are designed and intended as legal replacements of conventional illicit drugs such as cocaine, cannabis, and amphetamines, and produce similar effects . Although there is generally little or no information on their acute and particularly chronic harm, several cases of intoxication and death have been reported .
Direcciones Futuras
The increase in the number, type, and availability of new psychoactive substances (NPSs) with possible health and social risk is of alarming concern . This situation clearly indicates and alarms that permanent recognition of the designer drug market should be conducted . The results of this study may serve forensic and clinical laboratories in the identification of its related compounds with similar backbone structure using the information reported in this article obtained by the application of advanced analytical techniques . It may also lead to timely and effective response on the part of legislators and law enforcement .
Propiedades
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-10-11-5-6-15(9-11)14-7-12-3-1-2-4-13(12)8-14/h1-4,11,14,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDRLSNYWWQWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
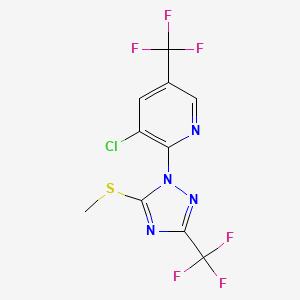
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
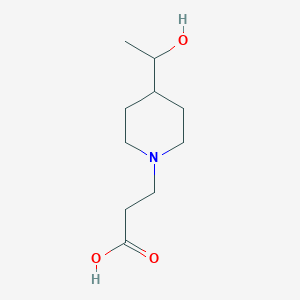
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)



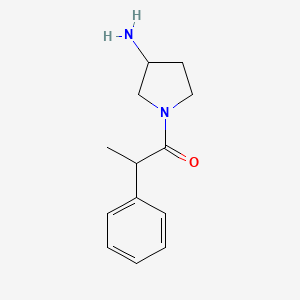
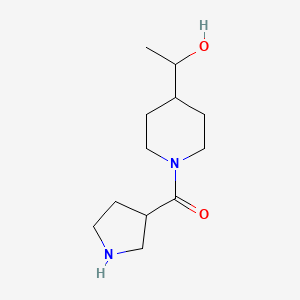
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
